molecular formula C12H12N2O B13324467 2-(6-Methylquinolin-3-yl)acetamide

2-(6-Methylquinolin-3-yl)acetamide

Cat. No.: B13324467
M. Wt: 200.24 g/mol
InChI Key: MEUUSPHKEXDCHT-UHFFFAOYSA-N
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Description

2-(6-Methylquinolin-3-yl)acetamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylquinolin-3-yl)acetamide typically involves the reaction of 6-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group .

Industrial Production Methods

Industrial production methods for quinoline derivatives, including this compound, often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylquinolin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(6-Methylquinolin-3-yl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(6-Methylquinolin-3-yl)acetamide include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(6-methylquinolin-3-yl)acetamide

InChI

InChI=1S/C12H12N2O/c1-8-2-3-11-10(4-8)5-9(7-14-11)6-12(13)15/h2-5,7H,6H2,1H3,(H2,13,15)

InChI Key

MEUUSPHKEXDCHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CC(=O)N

Origin of Product

United States

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